molecular formula C11H9F2NOS B13953676 1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one

1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one

Katalognummer: B13953676
Molekulargewicht: 241.26 g/mol
InChI-Schlüssel: PNNBYLQQNLNNKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one is a chemical compound with the molecular formula C11H9F2NOS. This compound is characterized by the presence of a difluoromethyl group and a benzothiazole moiety, which contribute to its unique chemical properties . It is used in various scientific research applications due to its distinctive structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene with difluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific combination of a difluoromethyl group and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H9F2NOS

Molekulargewicht

241.26 g/mol

IUPAC-Name

1,1-difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C11H9F2NOS/c1-14-7-4-2-3-5-9(7)16-10(14)6-8(15)11(12)13/h2-6,11H,1H3

InChI-Schlüssel

PNNBYLQQNLNNKQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.